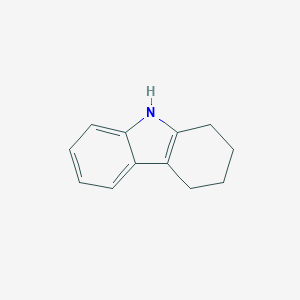

1,2,3,4-Tetrahydrocarbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLNOVWDVMWTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00240969 | |

| Record name | 1,2,3,4-Tetrahydrocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00240969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or cream crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1,2,3,4-Tetrahydrocarbazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

942-01-8 | |

| Record name | 1,2,3,4-Tetrahydrocarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydrocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 942-01-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydrocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00240969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydrocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,9-TETRAHYDRO-1H-CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZLK0TSX93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,2,3,4-Tetrahydrocarbazole: Core Properties and Structure

Introduction

This compound (THC), a tricyclic heterocyclic compound, is a significant structural motif in medicinal chemistry and materials science.[1][2] Its framework, consisting of a pyrrole ring fused to a benzene and a cyclohexane ring, is found in numerous natural products and pharmacologically active molecules.[1][3] This guide provides a comprehensive overview of the fundamental properties, molecular structure, and key synthetic protocols of this compound, serving as a technical resource for professionals in research and drug development. Its derivatives have shown a wide range of biological activities, including antibacterial, antifungal, anticancer, and antipsychotic properties.[1][3]

Core Physicochemical Properties

This compound is typically a white to off-white or beige crystalline solid at room temperature.[4][5] It is stable under normal conditions but is incompatible with strong oxidizing agents.[6]

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₃N | [7][8] |

| Molecular Weight | 171.24 g/mol | [6][7][8] |

| Appearance | White to beige crystalline powder | [4][5] |

| Melting Point | 113-121 °C | [5][7][9] |

| Boiling Point | 325-330 °C (lit.) | [7] |

| 186 °C at 10 mmHg | [5] | |

| Solubility | Insoluble in water.[6] Soluble in methanol.[9] | [6][9] |

| CAS Number | 942-01-8 | [6][7][8] |

| EC Number | 213-385-7 | [7][8] |

| PubChem CID | 13664 | [8] |

Molecular Structure

The structure of this compound features a partially saturated carbazole core. This configuration is foundational to its chemical reactivity and biological function. The aromatic portion of the molecule allows for electrophilic substitution reactions, while the nitrogen atom acts as a Lewis base.[1] Computational studies have been employed to determine the bond lengths and angles of the molecule.[10]

Table 2: Selected Computational Bond Lengths and Angles for this compound

| Parameter Type | Atoms Involved | Value (Å or °) | Reference(s) |

| Bond Length | C1-C2 | 1.53 | [10] |

| Bond Length | C2-C3 | 1.53 | [10] |

| Bond Length | C3-C4 | 1.53 | [10] |

| Bond Length | C4-C4a | 1.51 | [10] |

| Bond Length | C4a-N9 | 1.39 | [10] |

| Bond Length | N9-C8a | 1.39 | [10] |

| Bond Length | C5-C6 | 1.39 | [10] |

| Bond Angle | C1-C2-C3 | 110.8 | [10] |

| Bond Angle | C2-C3-C4 | 110.8 | [10] |

| Bond Angle | C4a-N9-C8a | 109.2 | [10] |

| Bond Angle | C5-C6-C7 | 120.3 | [10] |

Note: The data presented is based on computational models from the cited literature and provides an approximation of the molecular geometry.

Synthesis and Experimental Protocols

The most common and historically significant method for synthesizing the this compound scaffold is the Fischer indole synthesis and its variations, such as the Borsche–Drechsel cyclization.[1][11][12] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of phenylhydrazine and cyclohexanone.[11][13]

Borsche–Drechsel Cyclization: A Detailed Protocol

This protocol is adapted from established procedures for the synthesis of this compound.[9][13]

Objective: To synthesize this compound from cyclohexanone and phenylhydrazine.

Materials:

-

Cyclohexanone (1.0 mole)

-

Phenylhydrazine (1.0 mole)

-

Glacial Acetic Acid (6.0 moles)

-

Methanol

-

Decolorizing Carbon

-

Water

-

75% Ethanol

Equipment:

-

1-L three-necked round-bottomed flask

-

Reflux condenser

-

Stirrer

-

Dropping funnel

-

Beaker (1.5 L)

-

Suction filtration apparatus

-

Ice bath

Procedure:

-

Reaction Setup: A mixture of 98 g (1 mole) of cyclohexanone and 360 g (6 moles) of acetic acid is placed in a 1-L three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel.[9]

-

Addition of Phenylhydrazine: The mixture is heated to reflux with stirring. 108 g (1 mole) of phenylhydrazine is added dropwise over the course of 1 hour.[9]

-

Reflux: The reaction mixture is heated under reflux for an additional hour after the addition is complete.[9]

-

Solidification and Isolation: The hot mixture is poured into a 1.5-L beaker and stirred manually as it solidifies. The solid mass is then cooled to approximately 5°C in an ice bath and filtered with suction.[9]

-

Washing: The filter cake is washed sequentially with 100 mL of water and 100 mL of 75% ethanol.[9]

-

Drying: The crude solid is air-dried overnight.[9]

-

Recrystallization: The crude product is dissolved in 700 mL of hot methanol, treated with decolorizing carbon, and filtered while hot. The solution is then allowed to cool, inducing crystallization of the pure this compound.[9]

-

Final Yield: The crystals are collected by filtration. A typical yield is 120–135 g (70-79%). A second crop can be obtained by concentrating the mother liquor.[9]

Caption: Workflow for the Borsche–Drechsel synthesis of this compound.

Biological and Pharmacological Significance

The this compound scaffold is considered a "privileged structure" in medicinal chemistry due to its recurrence in molecules exhibiting a wide array of biological activities.[1] Its derivatives are key components in the development of therapeutics for various diseases.

Key therapeutic areas include:

-

Anticancer: Derivatives have been synthesized and tested against human cancer cell lines, such as breast (MCF7) and colon (HCT116) cancers, showing potent cytotoxic activity.[14]

-

Antimicrobial: Certain substituted tetrahydrocarbazoles exhibit antibacterial and antifungal properties.[1]

-

Neurological Disorders: The structure is a key intermediate for pharmaceuticals targeting neurological conditions.[5] It is found in drugs like the anti-emetic ondansetron.[2]

-

Anti-inflammatory: The scaffold has been explored for its anti-inflammatory potential.[3]

Caption: Relationship between the THC scaffold and its diverse pharmacological activities.

Conclusion

This compound remains a molecule of high interest for chemists and pharmacologists. Its straightforward synthesis, coupled with its versatile chemical nature and significant biological relevance, ensures its continued importance as a building block in the development of novel functional materials and therapeutic agents. This guide has provided the core technical data and protocols essential for professionals working with this valuable compound.

References

- 1. wjarr.com [wjarr.com]

- 2. Tetrahydrocarbazole - Wikipedia [en.wikipedia.org]

- 3. wjarr.com [wjarr.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound(942-01-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 1,2,3,4-四氢咔唑 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | C12H13N | CID 13664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 12. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. benchchem.com [benchchem.com]

- 14. tandfonline.com [tandfonline.com]

discovery and history of 1,2,3,4-Tetrahydrocarbazole

An In-depth Technical Guide to the Discovery and History of 1,2,3,4-Tetrahydrocarbazole

Introduction

This compound (THC), a tricyclic aromatic compound, is a foundational scaffold in medicinal chemistry and organic synthesis. Its structure, featuring a pyrrole ring fused to both a benzene and a cyclohexane ring, is a key component in numerous biologically active compounds and natural products.[1][2] This versatile molecule serves as a crucial intermediate in the development of novel pharmaceuticals, including agents targeting cancer and neurological disorders, as well as in the synthesis of dyes, pigments, and specialized polymers.[2][3] This guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound for researchers, scientists, and professionals in drug development.

Discovery and Early History

The history of this compound is intrinsically linked to the development of indole chemistry. The foundational method for its synthesis, the Fischer indole synthesis, was discovered by the Nobel laureate Emil Fischer in 1883.[2] This reaction, which produces an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions, remains the most common and versatile method for preparing the tetrahydrocarbazole scaffold.[1][4]

The first reported synthesis of this compound was achieved by refluxing cyclohexanone and phenylhydrazine hydrochloride in glacial acetic acid.[5] Early contributions to the understanding and synthesis of this compound were made by several notable chemists, including Drechsel (1888), Baeyer and Tutein (1889), and Borsche (1908), who further explored the cyclization of arylhydrazones.[6] These pioneering efforts laid the groundwork for the extensive exploration of tetrahydrocarbazole chemistry and its subsequent application in various scientific fields.

Synthetic Methodologies

While numerous methods exist for the synthesis of the tetrahydrocarbazole core, the Fischer indole synthesis remains the most prominent.[4][5] Other classical and modern methods have also been developed, offering alternative routes with varying advantages.

Fischer Indole Synthesis

The most common approach for preparing this compound involves the acid-catalyzed reaction of phenylhydrazine with cyclohexanone.[4] The reaction proceeds through the formation of a cyclohexanone phenylhydrazone intermediate, which then undergoes a[7][7]-sigmatropic rearrangement followed by the elimination of ammonia to yield the final tricyclic product.[4][8] Various acids, such as acetic acid, hydrochloric acid, polyphosphoric acid, or Lewis acids like zinc chloride, can be used to catalyze the reaction.[6][8][9]

Caption: Workflow of the Fischer Indole Synthesis for this compound.

Borsche-Drechsel Cyclization

Another classical method is the Borsche-Drechsel cyclization. This reaction involves the acid-catalyzed rearrangement of cyclohexanone phenylhydrazone to form this compound.[1][2] This method is mechanistically related to the Fischer synthesis and represents an important historical route to this scaffold.

Modern Synthetic Routes

More recent approaches offer alternatives to the classical methods, often providing milder reaction conditions or access to a broader range of derivatives. These include:

-

Palladium-Catalyzed Annulation: This method involves the coupling of o-iodoanilines with ketones, such as cyclohexanone, catalyzed by a palladium complex. It is compatible with a variety of functional groups that might be unstable under the acidic conditions of the Fischer synthesis.[10]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the Fischer indole synthesis, leading to shorter reaction times and often higher yields compared to conventional heating.[4][9]

-

Thermal Cyclization: The oxime of 2-phenylcyclohexanone can undergo thermal cyclization in aqueous ethanol to produce this compound.[4][11]

Caption: Relationship between precursors, synthesis, and applications of THC.

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of this compound are well-documented.

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₃N | [3][12] |

| Molecular Weight | 171.24 g/mol | [3][13] |

| Appearance | White to off-white or beige crystalline solid | [3][12][14] |

| Melting Point | 118-120 °C | [7][15] |

| Boiling Point | 325-330 °C (at 760 mmHg) | [7][15] |

| 186 °C (at 10 mmHg) | [3] | |

| Solubility | Insoluble in water; Soluble in methanol | [7][14][15] |

| CAS Number | 942-01-8 | [3][12] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

| Spectroscopy | Key Data | References |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 7.64 (br s, 1H, NH), 7.49 (m, 1H), 7.29 (m, 1H), 7.08-7.11 (m, 2H), 2.74 (br t, 4H), 1.86-1.99 (br m, 4H) | [10] |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 134.66, 133.30, 126.82, 119.96, 118.12, 116.81, 109.61, 108.98, 22.42, 22.32, 22.20, 20.05 | [10] |

| Infrared (IR, neat) | ν (cm⁻¹): 3401 (N-H), 2928, 2848 (C-H), 1470, 1305, 1235, 739 | [10] |

| Mass Spectrometry (GC-MS) | m/z: 171 (M+), 170, 143 | [13] |

Experimental Protocols

Detailed and reliable experimental procedures are essential for the synthesis of this compound. The following protocols are adapted from established literature.

Protocol 1: Fischer Indole Synthesis (Conventional Heating)

This procedure is adapted from Organic Syntheses, a reliable source for chemical preparations.[6]

-

Materials:

-

Cyclohexanone (98 g, 1 mole)

-

Phenylhydrazine (108 g, 1 mole)

-

Glacial acetic acid (360 g, 6 moles)

-

Methanol

-

Decolorizing carbon

-

-

Procedure:

-

A mixture of cyclohexanone (1 mole) and acetic acid (6 moles) is placed in a 1-liter three-necked round-bottomed flask equipped with a reflux condenser, a stirrer, and a dropping funnel.

-

The mixture is heated to reflux with stirring.

-

Phenylhydrazine (1 mole) is added dropwise over 1 hour.

-

The mixture is heated under reflux for an additional hour.

-

The reaction mixture is poured into a beaker and stirred as it solidifies.

-

The solid is cooled to approximately 5 °C and filtered with suction.

-

The filter cake is washed with water (100 mL) and then with 75% ethanol (100 mL).

-

The crude product is air-dried overnight.

-

The dried solid is recrystallized from methanol (approx. 700 mL) after treatment with decolorizing carbon.

-

-

Yield: 120–135 g of this compound.[6]

-

Melting Point: 115–116 °C.[6]

Protocol 2: Palladium-Catalyzed Annulation

This modern procedure is also adapted from Organic Syntheses and provides a valuable alternative to the Fischer indole synthesis.[10]

-

Materials:

-

o-Iodoaniline (4.4 g, 20 mmol)

-

Cyclohexanone (5.9 g, 60 mmol)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (6.7 g, 60 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (2.24 mg, 0.1 mmol)

-

N,N-Dimethylformamide (DMF) (60 mL)

-

Isopropyl acetate

-

Silica gel for chromatography

-

-

Procedure:

-

To a 100-mL two-necked flask, add o-iodoaniline (20 mmol), cyclohexanone (60 mmol), and DABCO (60 mmol) in DMF (60 mL).

-

Degas the mixture three times via a nitrogen/vacuum cycle.

-

Add palladium acetate (0.1 mmol) to the mixture.

-

Degas the mixture twice more and then heat at 105 °C for 3-5 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Partition the mixture between isopropyl acetate (150 mL) and water (50 mL).

-

Separate the organic layer, wash with brine (50 mL), and concentrate under vacuum.

-

Purify the residue by column chromatography on silica gel using an ethyl acetate-heptane mixture as the eluent.

-

-

Yield: 2.22 g (65%) of this compound as a pale brown solid.[10]

-

Melting Point: 116-118 °C.[10]

Applications in Research and Drug Development

The this compound scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets.[2] Its derivatives have been investigated for a wide range of pharmacological activities, including:

-

Anticancer Activity: Certain derivatives have shown potent antitumor effects, including against multidrug-resistant cancer cells, by inducing apoptosis.[2]

-

Neuroprotective and Antipsychotic Activity: The structural similarity to biologically active alkaloids has made it a key intermediate in the synthesis of compounds targeting neurological disorders.[1][3]

-

Antimicrobial and Anti-inflammatory Effects: Various substituted tetrahydrocarbazoles have been synthesized and evaluated for their potential as antimicrobial and anti-inflammatory agents.[1][2]

The stability and reactivity of the tetrahydrocarbazole core allow for extensive derivatization, making it a highly valuable and flexible platform for the synthesis of novel compounds in the ongoing search for new therapeutic agents.[2][3]

References

- 1. wjarr.com [wjarr.com]

- 2. This compound for Research|High-Purity [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. wjarr.com [wjarr.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chembk.com [chembk.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [wap.guidechem.com]

- 13. This compound | C12H13N | CID 13664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound(942-01-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. This compound | 942-01-8 [chemicalbook.com]

A Technical Guide to 1,2,3,4-Tetrahydrocarbazole: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydrocarbazole, a heterocyclic compound, serves as a versatile scaffold in medicinal chemistry and drug development. This technical guide provides an in-depth overview of its chemical identity, synthesis methodologies, and significant biological activities. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside quantitative data on the efficacy of its derivatives. Furthermore, this guide illustrates key signaling pathways and experimental workflows to support researchers in the exploration of this promising molecular framework.

Chemical Identity

IUPAC Name: 2,3,4,9-tetrahydro-1H-carbazole[1][2]

CAS Number: 942-01-8[3][4][5][6][7]

Molecular Formula: C₁₂H₁₃N[3][4][5][8]

Molecular Weight: 171.24 g/mol [3][4][5][8]

| Property | Value | Reference |

| Melting Point | 117-121 °C | [5] |

| Boiling Point | 186 °C at 10 mmHg | [5] |

| Appearance | White to orange to green crystalline powder | [5] |

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core and its derivatives is most commonly achieved through the Fischer indole synthesis. Other notable methods include the Borsche-Drechsel cyclization and palladium-catalyzed reactions.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound

This classic method involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst.

-

Materials: Phenylhydrazine, cyclohexanone, glacial acetic acid.

-

Procedure:

-

A mixture of cyclohexanone (1 mole) and glacial acetic acid (6 moles) is heated to reflux with stirring in a round-bottomed flask.

-

Phenylhydrazine (1 mole) is added dropwise over 1 hour.

-

The reaction mixture is refluxed for an additional hour.

-

The mixture is then poured into a beaker and stirred until it solidifies.

-

The crude product is collected by filtration, washed with water and 75% ethanol.

-

The product is purified by recrystallization from methanol.

-

Protocol 2: Palladium-Catalyzed Synthesis of this compound

This modern approach offers an efficient alternative to the Fischer indole synthesis.

-

Materials: o-Iodoaniline, cyclohexanone, 1,4-diazabicyclo[2.2.2]octane (DABCO), palladium acetate (Pd(OAc)₂), N,N-dimethylformamide (DMF).

-

Procedure:

-

A mixture of cyclohexanone (60 mmol), o-iodoaniline (20 mmol), and DABCO (60 mmol) in DMF (60 mL) is placed in a two-necked flask.

-

The mixture is degassed three times under a nitrogen/vacuum cycle.

-

Palladium acetate (0.1 mmol) is added, and the mixture is degassed twice more.

-

The reaction is heated at 105°C for 3-5 hours.

-

After cooling, the mixture is partitioned between isopropyl acetate and water.

-

The organic layer is separated, washed with brine, and concentrated.

-

The residue is purified by silica gel chromatography.

-

Synthesis Yields

The following table summarizes the yields of various substituted 1-oxo-1,2,3,4-tetrahydrocarbazoles synthesized via the Fischer indole synthesis.

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | H | H | 3a | 73 |

| 2 | H | 2-CH₃ | 3b | 75 |

| 3 | H | 3-CH₃ | 3c | 71 |

| 4 | H | 4-CH₃ | 3d | 82 |

| 5 | H | 2-OCH₃ | 3e | 68 |

| 6 | H | 4-OCH₃ | 3f | 85 |

| 7 | H | 2-Cl | 3g | 70 |

| 8 | H | 4-Cl | 3h | 88 |

| 9 | H | 4-F | 3i | 91 |

| 10 | 4-CH₃ | H | 3j | 78 |

| 11 | 4-CH₃ | 4-CH₃ | 3k | 80 |

| 12 | 4-CH₃ | 4-Cl | 3l | 85 |

| 13 | 4-CH₃ | 3-Cl | 3m + 3m' | 75 |

Data adapted from a study on the synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide range of pharmacological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potential of tetrahydrocarbazole derivatives as anticancer agents. Their mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation in various cancer cell lines.

Protocol 3: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials: Cancer cell lines (e.g., MCF-7, HeLa, DU-145), complete cell culture medium, tetrahydrocarbazole derivatives, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Treat the cells with various concentrations of the tetrahydrocarbazole derivatives and incubate for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Table of Anticancer Activity (IC₅₀ values in µM)

| Compound | MCF-7 (Breast) | HeLa (Cervical) | DU-145 (Prostate) |

| 6g (3-nitro substitution) | 6.67 ± 0.39 | 4.49 ± 0.32 | 10.38 ± 0.42 |

| 6h (ortho-methyl substitution) | 7.32 ± 0.62 | 6.87 ± 0.33 | 15.40 ± 0.60 |

| Doxorubicin (Standard) | - | - | - |

Data represents a selection of compounds from a study on the anticancer activity of 1,2,3-triazole linked tetrahydrocurcumin derivatives.

Neuroprotective Activity

Tetrahydrocarbazole derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's disease. Their neuroprotective effects are often attributed to the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

Protocol 4: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to measure cholinesterase activity.

-

Materials: Acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) enzyme, acetylthiocholine iodide (ATCI) as substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer (pH 8.0), tetrahydrocarbazole derivatives.

-

Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the enzyme solution.

-

Incubate the mixture for a short period.

-

Initiate the reaction by adding the substrate (ATCI) and DTNB.

-

The hydrolysis of ATCI by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Measure the absorbance of the yellow product kinetically at 412 nm.

-

Calculate the percentage of enzyme inhibition and the IC₅₀ value.

-

Table of Cholinesterase Inhibitory Activity (IC₅₀ values in µM)

| Compound | AChE Inhibition | BChE Inhibition |

| 3 | Selective for AChE | - |

| 4 | Selective for AChE | - |

| 15g | > 100 | 0.11 |

| 17 | Selective for AChE | - |

| Donepezil (Standard) | - | - |

Data compiled from studies on the cholinesterase inhibitory activity of tetrahydrocarbazole derivatives.[9]

Hypoglycemic Activity

Certain aza-tetrahydrocarbazole derivatives have been identified as potent hypoglycemic agents. Mechanistic studies suggest that their effects may be mediated through the activation of the AMP-activated protein kinase (AMPK) pathway.

Signaling Pathways and Experimental Workflows

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis. Its activation promotes ATP-producing catabolic pathways while inhibiting ATP-consuming anabolic processes. The activation of AMPK by aza-tetrahydrocarbazole derivatives represents a promising strategy for the management of metabolic disorders like type 2 diabetes.

Caption: Activation of the AMPK signaling pathway by an aza-tetrahydrocarbazole derivative.

Experimental Workflow: Synthesis to Biological Evaluation

The development of novel therapeutic agents based on the this compound scaffold follows a structured workflow from chemical synthesis to comprehensive biological evaluation.

Caption: A typical workflow for the development of tetrahydrocarbazole-based therapeutic agents.

Conclusion

This compound and its derivatives represent a privileged scaffold in medicinal chemistry with demonstrated potential in oncology, neurodegenerative disorders, and metabolic diseases. The synthetic versatility of this core structure allows for the generation of diverse libraries of compounds for structure-activity relationship studies. The detailed protocols and quantitative data presented in this guide aim to facilitate further research and development of novel therapeutics based on this promising molecular framework.

References

- 1. bosterbio.com [bosterbio.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchhub.com [researchhub.com]

- 5. news-medical.net [news-medical.net]

- 6. benchchem.com [benchchem.com]

- 7. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2,3,4-Tetrahydrocarbazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydrocarbazole (THC), a tricyclic heterocyclic compound, serves as a pivotal structural motif in a multitude of biologically active molecules and natural products.[1] Its unique fused ring system, comprising a partially saturated cyclohexane ring fused to a carbazole core, imparts a combination of stability and reactivity, making it a valuable building block in medicinal chemistry and materials science.[2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its significance as a "privileged scaffold" in the development of novel therapeutic agents.[1]

Core Physical and Chemical Properties

This compound is typically a white to beige crystalline solid at room temperature and is insoluble in water but shows solubility in alcohols like methanol.[2][4][5] It is a stable compound under normal temperature and pressure but is incompatible with strong oxidizing agents.[6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| IUPAC Name | 2,3,4,9-tetrahydro-1H-carbazole | [3][7] |

| CAS Number | 942-01-8 | [6][7] |

| Molecular Formula | C₁₂H₁₃N | [6][7][8] |

| Molecular Weight | 171.24 g/mol | [6][7][8] |

| Appearance | White to off-white, beige crystalline powder/solid | [2][4][5] |

| Melting Point | 113 - 121 °C | [2][4][6][9][10] |

| Boiling Point | 325 - 330 °C (at 760 mmHg) | [2][4][6] |

| 186 °C (at 10 mmHg) | [10] | |

| Density | ~1.15 - 1.199 g/cm³ | [2][4][6] |

| Solubility | Insoluble in water. Soluble in methanol. | [4][5][6][11] |

| pKa | 17.84 ± 0.20 (Predicted) | [4][5] |

| LogP | 3.04 - 3.83 | [2][6] |

| Flash Point | 142.1 °C | [2][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The key spectral features are summarized below.

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Features and Peaks | References |

| ¹H NMR | δ (ppm) in CDCl₃: 7.64 (br s, 1H, N-H), 7.49 (m, 1H), 7.29 (m, 1H), 7.08-7.71 (br m, 2H), 2.74 (br t, 4H), 1.86-1.99 (br m, 4H). | [12][13] |

| ¹³C NMR | δ (ppm) in CDCl₃: 134.66, 133.30, 126.82, 119.96, 118.12, 116.81, 109.61, 108.98, 22.42, 22.32, 22.20, 20.05. | [12] |

| IR Spectroscopy | cm⁻¹ (neat): 3401 (N-H stretch), 2928, 2848 (C-H stretch), 1470, 1305, 1235, 739. | [12][14][15] |

| UV-Vis Spectroscopy | λmax in ethanol shows absorption bands characteristic of the indole chromophore. | [16] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 171. | [7][15] |

Experimental Protocols: Synthesis

The most common and historically significant method for synthesizing this compound is the Fischer indole synthesis.[17] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, typically formed in situ from phenylhydrazine and cyclohexanone.[17][18]

Fischer Indole Synthesis of this compound

This protocol is adapted from the procedure described in Organic Syntheses.[18]

Materials:

-

Cyclohexanone (98 g, 1 mole)

-

Phenylhydrazine (108 g, 1 mole)

-

Glacial Acetic Acid (360 g, 6 moles)

-

Methanol (for crystallization)

-

Decolorizing carbon

-

Water

-

75% Ethanol

Equipment:

-

1-L three-necked round-bottomed flask

-

Reflux condenser

-

Slip-sealed stirrer

-

Dropping funnel

-

1.5-L beaker

-

Suction filtration apparatus

Procedure:

-

A mixture of cyclohexanone (98 g) and glacial acetic acid (360 g) is placed in the 1-L three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel.

-

The mixture is heated to reflux with stirring.

-

Phenylhydrazine (108 g) is added dropwise over a period of 1 hour.

-

The reaction mixture is maintained at reflux with stirring for an additional hour.

-

The hot mixture is then poured into a 1.5-L beaker and stirred manually as it solidifies.

-

The solidified mass is cooled to approximately 5°C and filtered with suction.

-

The filter cake is washed sequentially with 100 mL of water and 100 mL of 75% ethanol.

-

The crude solid is air-dried overnight.

-

The dried product is recrystallized from approximately 700 mL of methanol, using decolorizing carbon to remove colored impurities.

-

The hot solution is filtered (a heated funnel is recommended to prevent premature crystallization) and allowed to cool, yielding 120-135 g of purified this compound.[18]

Caption: Experimental workflow for the Fischer indole synthesis.

Biological Activities and Applications in Drug Development

The this compound scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with a wide spectrum of pharmacological activities.[1][17] Its rigid, tricyclic structure provides an ideal framework for designing molecules that can interact with specific biological targets.

Derivatives of tetrahydrocarbazole have demonstrated significant potential as:

-

Anticancer Agents: Certain derivatives exhibit cytotoxic activity against various cancer cell lines.[1][10][19]

-

Neuroprotective Drugs: The scaffold is a key component in compounds being investigated for the treatment of neurological disorders like Alzheimer's and Parkinson's disease.[10][19]

-

Antimicrobial and Antifungal Agents: Many tetrahydrocarbazole derivatives show potent activity against bacteria and fungi.[1]

-

Anti-inflammatory and Antidiabetic Agents: The versatility of the core structure has led to the development of compounds with anti-inflammatory and antidiabetic properties.[1][17]

The well-known anti-emetic drug Ondansetron, used to prevent nausea and vomiting caused by cancer chemotherapy, features a modified tetrahydrocarbazole core, highlighting the therapeutic importance of this structural class.[3]

Caption: Role of THC as a scaffold in drug development.

Conclusion

This compound is a compound of significant academic and industrial interest. Its well-defined physical and chemical properties, coupled with straightforward and scalable synthetic routes, make it an accessible and versatile building block. For researchers in drug discovery, the tetrahydrocarbazole nucleus represents a proven "privileged scaffold" that continues to yield novel compounds with potent and diverse biological activities. This guide provides the foundational technical data and protocols necessary for professionals to effectively utilize this important heterocyclic compound in their research and development endeavors.

References

- 1. wjarr.com [wjarr.com]

- 2. Page loading... [guidechem.com]

- 3. Tetrahydrocarbazole - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. This compound(942-01-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. This compound | C12H13N | CID 13664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]

- 9. This compound 99.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound CAS#: 942-01-8 [m.chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. This compound(942-01-8) 1H NMR spectrum [chemicalbook.com]

- 14. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]

- 15. This compound(942-01-8) IR Spectrum [m.chemicalbook.com]

- 16. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]

- 17. wjarr.com [wjarr.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. nbinno.com [nbinno.com]

Solubility Profile of 1,2,3,4-Tetrahydrocarbazole: A Technical Guide for Researchers

An In-depth Analysis of the Solubility of a Key Synthetic Intermediate in Common Organic Solvents

This technical guide provides a comprehensive overview of the solubility of 1,2,3,4-tetrahydrocarbazole, a pivotal heterocyclic compound widely utilized as a synthetic intermediate in the development of pharmaceuticals and functional materials. An understanding of its solubility in various organic solvents is critical for researchers, scientists, and drug development professionals to enable efficient reaction design, purification, and formulation. This document presents collated quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Core Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 116-120 °C |

| Water Solubility | Insoluble |

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. While it is practically insoluble in water, it exhibits considerable solubility in a range of organic solvents.[1] The following table summarizes the available quantitative data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | 10 | 5 |

| Methanol | 35 | 12 |

| Methanol | 55 | 18 |

Data sourced from Organic Syntheses Procedure.[2]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for various stages of research and development. Two common and reliable methods for quantifying the solubility of organic compounds like this compound are the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method

This classic and straightforward method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solute.

Methodology:

-

Equilibration: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vessel. The mixture is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Separation: The saturated solution is carefully filtered or centrifuged to remove any undissolved solid. A precise volume of the clear supernatant is then transferred to a pre-weighed, dry container.

-

Solvent Evaporation: The solvent is removed from the container by evaporation, which can be achieved through methods such as heating in an oven (ensuring the temperature is below the compound's decomposition point), using a rotary evaporator, or under a stream of inert gas.

-

Quantification: The container with the dried solute is weighed again. The difference between the final and initial weights of the container gives the mass of the dissolved this compound. The solubility can then be calculated and expressed in units such as g/100 mL or mol/L.

UV-Vis Spectrophotometry Method

This method is particularly useful for compounds that possess a chromophore, like this compound, which absorbs light in the ultraviolet-visible range. It offers high sensitivity and is suitable for determining lower solubility values.

Methodology:

-

Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest.

-

Calibration Curve Construction: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A calibration curve is then generated by plotting absorbance versus concentration. This curve should exhibit a linear relationship in accordance with the Beer-Lambert law.

-

Saturated Solution Preparation: A saturated solution of this compound is prepared in the same manner as described in the gravimetric method (equilibration and separation).

-

Sample Analysis: A precisely diluted aliquot of the clear, saturated supernatant is prepared. The absorbance of this diluted solution is then measured at the λmax.

-

Solubility Calculation: The concentration of the diluted sample is determined using the equation of the line from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: General workflow for solubility determination.

References

Spectroscopic Profile of 1,2,3,4-Tetrahydrocarbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,2,3,4-Tetrahydrocarbazole, a significant heterocyclic compound widely utilized as a building block in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₂H₁₃N, with a molecular weight of 171.24 g/mol .[1] The compound typically appears as a beige crystalline powder.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data of this compound [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.64 | br s | 1H | - | N-H |

| 7.49 | m | 1H | - | Aromatic C-H |

| 7.29 | m | 1H | - | Aromatic C-H |

| 7.08-7.71 | br m | 2H | - | Aromatic C-H |

| 2.74 | br t | 4H | 6 | -CH₂- (positions 1 & 4) |

| 1.86-1.99 | br m | 4H | - | -CH₂- (positions 2 & 3) |

Solvent: CDCl₃, Frequency: 300 MHz[3]

Table 2: ¹³C NMR Spectroscopic Data of this compound [3]

| Chemical Shift (δ) ppm | Assignment |

| 134.66 | Aromatic C |

| 133.30 | Aromatic C |

| 126.82 | Aromatic C |

| 119.96 | Aromatic C-H |

| 118.12 | Aromatic C-H |

| 116.81 | Aromatic C-H |

| 109.61 | Aromatic C |

| 108.98 | Aromatic C |

| 22.42 | -CH₂- |

| 22.32 | -CH₂- |

| 22.20 | -CH₂- |

| 20.05 | -CH₂- |

Solvent: CDCl₃, Frequency: 75 MHz[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized below.

Table 3: IR Spectroscopic Data of this compound [3]

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3401 | N-H Stretch |

| 2928 | C-H Stretch (aliphatic) |

| 2848 | C-H Stretch (aliphatic) |

| 1470 | C=C Stretch (aromatic) |

| 1305 | C-N Stretch |

| 1235 | C-H Bend (in-plane) |

| 739 | C-H Bend (out-of-plane) |

Technique: Neat[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data of this compound [4]

| m/z | Interpretation |

| 171 | Molecular Ion [M]⁺ |

| 143 | Fragment |

| 170 | Fragment |

Ionization Method: Electron Ionization (EI) at 75 eV[4][5]

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

Synthesis and Purification of this compound

A common synthetic route is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst.[6]

A specific procedure involves heating a mixture of cyclohexanone and o-iodoaniline with 1,4-diazabicyclo[2.2.2]octane (DABCO) and palladium acetate in N,N-dimethylformamide (DMF). The reaction mixture is heated at 105°C for 3-5 hours. After cooling, the product is extracted with isopropyl acetate and purified by column chromatography on silica gel using an ethyl acetate-heptane eluent system.[3]

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[3][7] The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat solid, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.[1]

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced directly into the ion source, and the resulting ions are analyzed.[4]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

- 1. This compound | C12H13N | CID 13664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound(942-01-8) MS spectrum [chemicalbook.com]

- 5. This compound(942-01-8) 13C NMR spectrum [chemicalbook.com]

- 6. wjarr.com [wjarr.com]

- 7. This compound(942-01-8) 1H NMR [m.chemicalbook.com]

The Biological Significance of the Tetrahydrocarbazole Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] This tricyclic system, consisting of a pyrrole ring fused to a benzene and a cyclohexane ring, is a core structural component in numerous natural products and synthetic molecules with potent pharmacological activities.[1][3][4] Its "privileged" status stems from its ability to interact with a diverse range of biological targets, leading to a wide spectrum of therapeutic effects.[1] This technical guide provides an in-depth overview of the biological significance of the tetrahydrocarbazole scaffold, focusing on its synthesis, quantitative biological data, detailed experimental protocols, and the key signaling pathways it modulates.

Synthesis of the Tetrahydrocarbazole Core

The most common and versatile method for synthesizing the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[1][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a cyclohexanone derivative.[1][5]

Experimental Protocol: Fischer Indole Synthesis of this compound

Principle: This protocol describes the synthesis of the parent this compound from phenylhydrazine and cyclohexanone. The reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed[6][6]-sigmatropic rearrangement followed by the elimination of ammonia to yield the final product.[7]

Materials:

-

Phenylhydrazine

-

Cyclohexanone

-

Glacial Acetic Acid

-

Ethanol (95%)

-

Ice-cold water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a round-bottom flask, dissolve cyclohexanone (1 equivalent) in glacial acetic acid.

-

Add phenylhydrazine (1 equivalent) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 10-15 minutes.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of ice-cold water to precipitate the crude product.

-

Collect the crude solid by vacuum filtration using a Buchner funnel and wash with cold water.

-

Recrystallize the crude product from hot 95% ethanol. Allow the solution to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

-

The melting point of the purified this compound should be in the range of 116-118°C.[7]

Pharmacological Activities and Quantitative Data

Derivatives of the tetrahydrocarbazole scaffold have demonstrated a remarkable array of biological activities. The following sections and tables summarize the quantitative data for some of the most significant therapeutic areas.

Anticancer Activity

Tetrahydrocarbazole derivatives have shown potent cytotoxic effects against a variety of cancer cell lines.[8][9] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key cancer-related enzymes.[9][10]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrahydrocarbazole-Dithioate Hybrid (6f) | MCF-7 (Breast) | 0.00724 | [11] |

| Tetrahydrocarbazole-Dithioate Hybrid (6f) | HCT-116 (Colon) | 0.00823 | [11] |

| N-Substituted Tetrahydrocarbazole (5c, -F) | A-549 (Lung) | Lowest in series | |

| Tetrahydrocarbazole-1-amine/5-arylidene-4-thiazolinone (5i) | MCF-7 (Breast) | 8.2 - 18.2 | [2] |

| Tetrahydrocarbazole-1-amine/5-arylidene-4-thiazolinone (6i) | HepG-2 (Liver) | 8.2 - 18.2 | [2] |

| Triazole-linked Tetrahydrocarbazole (6g, 3-nitro) | HeLa (Cervical) | 4.49 ± 0.32 | [12] |

| Triazole-linked Tetrahydrocarbazole (6g, 3-nitro) | MCF-7 (Breast) | 6.67 ± 0.39 | [12] |

Antimicrobial Activity

The tetrahydrocarbazole scaffold is also a promising framework for the development of new antimicrobial agents.[13][14][15]

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Tetrahydrocarbazole derivative 12c | S. aureus Newman | 0.39 - 0.78 | [13] |

| Tetrahydrocarbazole derivative 12c | E. coli AB1157 | 0.39 - 0.78 | [13] |

| 4-(4-(Benzylamino)butoxy)-9H-carbazole derivative | S. aureus ATCC 29213 | 30 | [14] |

| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole | Staphylococcus strains | 32 | [16] |

Neuroprotective Activity

Certain tetrahydrocarbazole derivatives have shown potential in the treatment of neurodegenerative diseases by exhibiting neuroprotective effects.[3][17][18]

| Compound/Derivative | Assay/Target | Result (IC50/EC50) | Reference |

| Tetrahydrocarbazole benzyl pyridine hybrid (4a) | Butyrylcholinesterase (BuChE) | 0.088 ± 0.0009 µM | [3] |

| (-)-P7C3-S243 | Neuroprotection in vivo | Effective | [18] |

Anti-inflammatory and Hypoglycemic Activities

The versatility of the tetrahydrocarbazole scaffold extends to anti-inflammatory and hypoglycemic activities.[19][20][21]

| Compound/Derivative | Activity | Result | Reference |

| Tetrahydrocarbazole linked 1,2-diazole (9) | Anti-inflammatory | IC50 = 1.89 µg/mL (hemolysis) | [19] |

| Tetrahydrocarbazole linked 1,2-diazole (10) | Anti-inflammatory | IC50 = 1.66 µg/mL (hemolysis) | [19] |

| Aza-tetrahydrocarbazole (12b) | Hypoglycemic | 45% increase in glucose consumption in HepG2 | [20] |

Key Experimental Protocols in Biological Evaluation

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[22][23] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[23]

Materials:

-

Tetrahydrocarbazole derivatives (dissolved in DMSO)

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

-

Compound Treatment: Prepare serial dilutions of the tetrahydrocarbazole compounds in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.[1][11]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours.[1][23]

-

Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration.[1]

Signaling Pathways and Mechanisms of Action

Induction of Apoptosis in Cancer

A primary mechanism by which tetrahydrocarbazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[9] This is often achieved via the intrinsic (mitochondrial) pathway.

Caption: Intrinsic apoptosis pathway induced by tetrahydrocarbazole derivatives.

AMPK Pathway Activation in Hypoglycemic Activity

Some tetrahydrocarbazole derivatives exhibit hypoglycemic effects by activating the AMP-activated protein kinase (AMPK) pathway.[20][21] AMPK is a key regulator of cellular energy homeostasis.[24][25]

Caption: AMPK signaling pathway activation by hypoglycemic tetrahydrocarbazoles.

Conclusion

The tetrahydrocarbazole scaffold represents a highly versatile and privileged structure in the field of medicinal chemistry. Its derivatives have demonstrated significant therapeutic potential across a wide range of diseases, including cancer, microbial infections, and metabolic disorders. The continued exploration of this scaffold, aided by the synthetic and analytical protocols outlined in this guide, promises to yield novel and effective therapeutic agents. The ability to systematically modify the core structure allows for the fine-tuning of pharmacological properties, making the tetrahydrocarbazole scaffold a cornerstone of modern drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. wjarr.com [wjarr.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 5. wjarr.com [wjarr.com]

- 6. tandfonline.com [tandfonline.com]

- 7. scribd.com [scribd.com]

- 8. tandfonline.com [tandfonline.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Screening of anti-inflammatory and antioxidant potential of functionalized tetrahydrocarbazole linked 1,2-diazoles and their docking studies - Arabian Journal of Chemistry [arabjchem.org]

- 20. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. merckmillipore.com [merckmillipore.com]

- 24. The AMPK signalling pathway coordinates cell growth, autophagy and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. creative-diagnostics.com [creative-diagnostics.com]

The Natural Realm of 1,2,3,4-Tetrahydrocarbazole Derivatives: A Technical Guide for Researchers

An in-depth exploration of the natural occurrence, isolation, and biological significance of 1,2,3,4-tetrahydrocarbazole derivatives, a pivotal scaffold in medicinal chemistry and drug development.

The this compound (THCz) core is a privileged structural motif found in a diverse array of naturally occurring alkaloids, renowned for their significant and varied pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the natural sources, quantitative prevalence, detailed isolation protocols, and key biological signaling pathways associated with these valuable compounds, tailored for researchers, scientists, and professionals in drug development.

Prominent Naturally Occurring this compound Derivatives

The Aspidosperma and related Apocynaceae plant genera are rich sources of alkaloids possessing the this compound framework. These compounds, often referred to as Aspidosperma-type alkaloids, exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties.[2][3]

Key Examples and Natural Sources

A number of significant this compound derivatives have been isolated and characterized from various plant species. Notable examples include aspidospermidine, tabersonine, and vincadifformine, which serve as important precursors in the biosynthesis of more complex indole alkaloids.

Table 1: Quantitative Occurrence of Selected this compound Derivatives in Natural Sources

| Compound | Natural Source | Plant Part | Concentration/Yield | Citation(s) |

| Aspidospermidine | Aspidosperma quebracho-blanco | Bark | 0.33% (as aspidospermine) | [4] |

| Tabersonine | Voacanga africana | Seeds | 0.6 - 1.6% | [1] |

| Voacanga africana | Seeds | 2.5 - 3.0% (25-30 g/kg) | [5] | |

| Vincadifformine | Catharanthus roseus | Roots | Present, but specific quantitative data is limited in the literature. Biosynthetically derived from tabersonine. | [6][7] |

| Voacangine | Voacanga africana | Root Bark | ~0.82% | [7] |

Experimental Protocols: From Plant Material to Purified Alkaloid

The extraction and isolation of this compound derivatives from their natural sources is a critical first step in their study and utilization. The following protocols provide detailed methodologies for the extraction of these alkaloids, primarily focusing on acid-base extraction techniques.

General Alkaloid Extraction Workflow

The isolation of alkaloids from plant material typically involves an initial extraction with an organic solvent, followed by acid-base liquid-liquid partitioning to separate the basic alkaloids from other neutral and acidic compounds.

Detailed Protocol for the Isolation of Aspidospermine and Quebrachamine from Aspidosperma quebracho-blanco Bark

This protocol is adapted from established methods for the fractionation of alkaloids from "Quebracho" bark.[8][9]

1. Initial Extraction:

-

A powdered sample of Aspidosperma quebracho-blanco bark is subjected to extraction with an appropriate organic solvent, such as methanol or a mixture of benzene and a dilute acid.[10][11]

2. Acid-Base Partitioning:

-

The crude extract is dissolved in a dilute acid solution (e.g., 2% sulfuric acid) to protonate the alkaloids, rendering them water-soluble.

-

This acidic aqueous solution is then washed with a non-polar organic solvent (e.g., benzene or chloroform) to remove neutral and acidic impurities.[12]

-

The pH of the aqueous phase is subsequently adjusted to be basic (pH 8.5-9) with a base such as ammonium hydroxide. This deprotonates the alkaloid salts, converting them back to their free base form, which are soluble in organic solvents.

-

The basic aqueous solution is then extracted multiple times with an organic solvent like chloroform or benzene to isolate the crude alkaloid mixture.[12]

3. Chromatographic Purification:

-

The resulting crude alkaloid extract is concentrated and then subjected to chromatographic separation.

-

Column chromatography using alumina or silica gel is a common method for the initial fractionation of the alkaloids.[10][13]

-

Further purification can be achieved using High-Performance Liquid Chromatography (HPLC) to yield pure aspidospermine and quebrachamine. A novel isocratic LC method has been described that provides baseline resolution of these two compounds.[8][9]

4. Crystallization:

-

The purified alkaloids can be crystallized from an appropriate solvent to obtain them in a crystalline form.[8][9]

Biological Signaling Pathways

Naturally occurring this compound derivatives and their synthetic analogs interact with a variety of biological targets, influencing key signaling pathways involved in inflammation, neuroprotection, and cell growth.

Anti-Inflammatory and Antioxidant Pathway of Hecubine

Hecubine, an Aspidosperma-type alkaloid, has been identified as an activator of the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2). This interaction initiates a signaling cascade that leads to anti-inflammatory and antioxidant effects through the modulation of the TLR4 and Nrf2 pathways.[3][9]

Potential Mechanism of mTOR Inhibition by Vincadifformine

Vincadifformine has been reported to exhibit inhibitory effects on the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[14][15][16] While the precise mechanism of action of vincadifformine is still under investigation, the mTOR pathway provides a likely target for its observed anti-proliferative effects. The mTOR kinase is the catalytic subunit of two distinct protein complexes, mTORC1 and mTORC2.[1] Inhibition of mTORC1, for example, disrupts the phosphorylation of key downstream effectors such as S6 kinase (S6K) and 4E-BP1, leading to a reduction in protein synthesis and cell growth.[3]

Conclusion

The this compound scaffold represents a rich and underexplored area of natural product chemistry. The derivatives found in nature, particularly the Aspidosperma alkaloids, have demonstrated significant biological potential. This guide provides a foundational resource for researchers to delve into the fascinating world of these compounds, from their isolation in the field and laboratory to the elucidation of their complex mechanisms of action at the cellular level. Further investigation into the quantitative analysis of these compounds in a wider range of species and the detailed exploration of their signaling pathways will undoubtedly pave the way for the development of novel therapeutics.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Formal Synthesis of Aspidosperma Alkaloids via the Intramolecular [3 + 2] Cycloaddition of 2-Azapentdienyllithiums - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aspidosperma. U. S. Aspidosperma. Aspidosp. [Quebracho] | Henriette's Herbal Homepage [henriettes-herb.com]

- 5. m.youtube.com [m.youtube.com]

- 6. The assembly of (+)-vincadifformine- and (-)-tabersonine-derived monoterpenoid indole alkaloids in Catharanthus roseus involves separate branch pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mTOR signaling at the crossroads of environmental signals and T-cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and biological activity of aspidospermine and quebrachamine from an Aspidosperma tree source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological potential of bioactive compounds in Catharanthus roseus extract: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Total Synthesis of (±)-Aspidospermidine, (±)-Aspidofractinine, (±)-Limaspermidine, and (±)-Vincadifformine via a Cascade and Common Intermediate Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 13. mTOR Inhibition Role in Cellular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydrocarbazole

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthetic routes to 1,2,3,4-tetrahydrocarbazole, a crucial heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to facilitate its application in research and development.

Introduction

This compound (THC) is a tricyclic aromatic compound featuring a pyrrole ring fused to a benzene and a cyclohexane ring.[1] This structural motif is prevalent in numerous natural products and biologically active molecules, exhibiting a wide range of pharmacological activities, including anti-Alzheimer's, antimicrobial, anticancer, and anti-inflammatory properties.[1] The versatile biological profile of THC has made its synthesis a subject of significant interest for chemists in academia and industry. This guide focuses on the most prominent and historically significant methods for its preparation: the Borsche–Drechsel synthesis and the broader, more common Fischer indole synthesis.

Core Synthetic Methodologies

The synthesis of this compound is predominantly achieved through the acid-catalyzed cyclization of arylhydrazones, a reaction class that encompasses both the Borsche–Drechsel and Fischer indole syntheses.[3][4] These methods offer reliable and scalable routes to the THC core.

The Borsche–Drechsel Cyclization

First described by Edmund Drechsel in 1888 and later by Walther Borsche in 1908, the Borsche–Drechsel cyclization specifically refers to the acid-catalyzed cyclization of cyclohexanone arylhydrazones to form tetrahydrocarbazoles.[3][5] This reaction is a cornerstone in carbazole chemistry and represents a specific application of the more general Fischer indole synthesis.[4]

The overall reaction involves the condensation of phenylhydrazine with cyclohexanone to form cyclohexanone phenylhydrazone, which is then cyclized under acidic conditions to yield this compound.[3][5]

Reaction Scheme:

The Fischer Indole Synthesis

The Fischer indole synthesis is a more general and widely employed method for synthesizing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[1] The synthesis of this compound from phenylhydrazine and cyclohexanone is a classic example of this reaction.[1] The mechanism, similar to the Borsche–Drechsel cyclization, involves the formation of a phenylhydrazone intermediate, followed by a[6][6]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[3][4][7]

Mechanistic Pathway:

References

- 1. wjarr.com [wjarr.com]

- 2. wjarr.com [wjarr.com]

- 3. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 4. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. wikiwand.com [wikiwand.com]

- 6. tandfonline.com [tandfonline.com]

- 7. m.youtube.com [m.youtube.com]

The Fischer Indole Synthesis: A Comprehensive Technical Guide to the Mechanism and Synthesis of Tetrahydrocarbazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Fischer indole synthesis, with a specific focus on its application in the synthesis of tetrahydrocarbazoles. Tetrahydrocarbazoles are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and natural products. Understanding the nuances of their synthesis is critical for researchers in medicinal chemistry and drug development. This document outlines the reaction mechanism, provides detailed experimental protocols, and presents quantitative data to facilitate the practical application of this important chemical transformation.

The Core Mechanism of the Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile acid-catalyzed reaction that produces an indole from the reaction of a phenylhydrazine with an aldehyde or a ketone. In the context of tetrahydrocarbazole synthesis, a substituted or unsubstituted phenylhydrazine is reacted with cyclohexanone or its derivatives.

The reaction proceeds through several key mechanistic steps:

-

Phenylhydrazone Formation: The synthesis begins with the acid-catalyzed condensation of a phenylhydrazine with cyclohexanone to form a phenylhydrazone intermediate. This is a standard imine formation reaction where the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the cyclohexanone, followed by the elimination of a water molecule.

-

Tautomerization to the Ene-hydrazine: The resulting phenylhydrazone undergoes tautomerization to its more reactive ene-hydrazine form. This step is crucial as it sets the stage for the key bond-forming event.

-

[1][1]-Sigmatropic Rearrangement: The ene-hydrazine then undergoes a concerted, pericyclic[1][1]-sigmatropic rearrangement, often referred to as a Claisen-type rearrangement. This is the pivotal carbon-carbon bond-forming step, where a new bond is formed between the ortho-carbon of the benzene ring and the vinylic carbon of the ene-hydrazine. Concurrently, the weak nitrogen-nitrogen single bond is cleaved.

-